1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of a bromomethyl group attached to a phenyl ring, along with a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 2-chloropropan-1-one in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use in the development of new drugs due to its ability to form various bioactive compounds through chemical modifications.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions, particularly in the context of nucleophilic substitution reactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for nucleophilic attack. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is exploited in various chemical and biological applications, where the compound acts as a key intermediate or modifying agent.
Comparison with Similar Compounds
Phenacyl Bromide: Similar in structure but lacks the chloropropanone moiety.
Benzyl Bromide: Contains a bromomethyl group attached to a benzene ring but lacks additional functional groups.
2-Bromo-1-phenylethanone: Similar structure but with a different substitution pattern.
Uniqueness: 1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one is unique due to the presence of both bromomethyl and chloropropanone groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds.
Properties
Molecular Formula |
C10H10BrClO |
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Molecular Weight |
261.54 g/mol |
IUPAC Name |
1-[2-(bromomethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClO/c1-7(12)10(13)9-5-3-2-4-8(9)6-11/h2-5,7H,6H2,1H3 |
InChI Key |
ZOGZUQDWGOUMDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1CBr)Cl |
Origin of Product |
United States |
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